molecular formula C24H23NO3 B4159789 3-benzyl-3-hydroxy-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindol-1-one

3-benzyl-3-hydroxy-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B4159789
M. Wt: 373.4 g/mol
InChI Key: UCJBELXJOQKZOW-UHFFFAOYSA-N
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Description

3-benzyl-3-hydroxy-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindol-1-one is an organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzyl group, a hydroxy group, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-3-hydroxy-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxyphenylacetic acid with benzylamine, followed by cyclization and subsequent hydroxylation. The reaction conditions typically include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-3-hydroxy-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-benzyl-2-[2-(4-methoxyphenyl)ethyl]-1-isoindolinone.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various substituted isoindolinones depending on the nucleophile used.

Scientific Research Applications

3-benzyl-3-hydroxy-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-benzyl-3-hydroxy-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzyl and methoxyphenyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-3-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-1-isoindolinone
  • 3-benzyl-3-hydroxy-2-[2-(4-chlorophenyl)ethyl]-1-isoindolinone
  • 3-benzyl-3-hydroxy-2-[2-(4-fluorophenyl)ethyl]-1-isoindolinone

Uniqueness

3-benzyl-3-hydroxy-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

3-benzyl-3-hydroxy-2-[2-(4-methoxyphenyl)ethyl]isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-28-20-13-11-18(12-14-20)15-16-25-23(26)21-9-5-6-10-22(21)24(25,27)17-19-7-3-2-4-8-19/h2-14,27H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJBELXJOQKZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-3-hydroxy-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 2
Reactant of Route 2
3-benzyl-3-hydroxy-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 3
3-benzyl-3-hydroxy-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 4
3-benzyl-3-hydroxy-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 5
3-benzyl-3-hydroxy-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindol-1-one
Reactant of Route 6
3-benzyl-3-hydroxy-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindol-1-one

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